
2-Decyl-2-octyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decyl-2-octyloxirane: is an organic compound with the molecular formula C20H40O . It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is also known by other names such as 1,2-epoxydecane and decane, 1,2-epoxy . Oxiranes are known for their high reactivity due to the strained ring structure, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Decyl-2-octyloxirane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 1-decene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA) , under mild conditions. The reaction proceeds via the formation of an epoxide ring at the double bond of the alkene .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic systems to enhance the efficiency and selectivity of the epoxidation process. Catalysts such as titanium silicalite-1 (TS-1) are often employed in the presence of hydrogen peroxide as the oxidant. This method offers a more environmentally friendly approach compared to traditional peracid methods .
Chemical Reactions Analysis
Types of Reactions: 2-Decyl-2-octyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.
Common Reagents and Conditions:
Oxidation: Reagents such as or can be used under mild conditions to open the epoxide ring and form diols.
Reduction: Catalytic hydrogenation using can reduce the epoxide to the corresponding alcohol.
Major Products:
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide.
Substituted Alcohols: Produced through nucleophilic substitution reactions.
Scientific Research Applications
2-Decyl-2-octyloxirane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its high reactivity makes it valuable in the preparation of various functionalized compounds.
Biology: Employed in the study of enzyme-catalyzed epoxidation reactions and the development of enzyme inhibitors.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a plasticizer in resin compositions to enhance the flexibility and durability of materials. .
Mechanism of Action
The mechanism of action of 2-Decyl-2-octyloxirane involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This attack leads to the opening of the ring and the formation of new bonds. The high reactivity of the epoxide ring is due to the ring strain, which makes it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
2-Octyloxirane: Similar in structure but with a shorter alkyl chain.
1,2-Epoxydodecane: Another oxirane with a different alkyl chain length.
1,2-Epoxydecane: A closely related compound with similar reactivity.
Uniqueness: 2-Decyl-2-octyloxirane is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to similar compounds like 2-Octyloxirane and 1,2-Epoxydodecane can influence its solubility, reactivity, and applications in various fields .
Properties
CAS No. |
51690-92-7 |
|---|---|
Molecular Formula |
C20H40O |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
2-decyl-2-octyloxirane |
InChI |
InChI=1S/C20H40O/c1-3-5-7-9-11-12-14-16-18-20(19-21-20)17-15-13-10-8-6-4-2/h3-19H2,1-2H3 |
InChI Key |
ACQWWHURYSEHBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1(CO1)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one](/img/structure/B14659420.png)
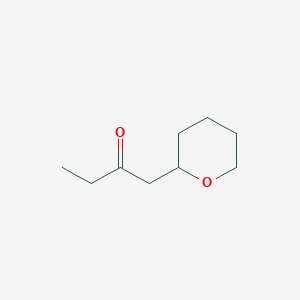
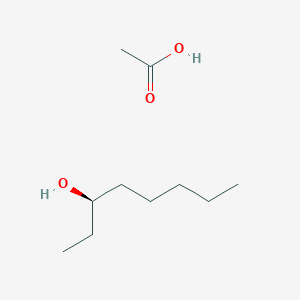
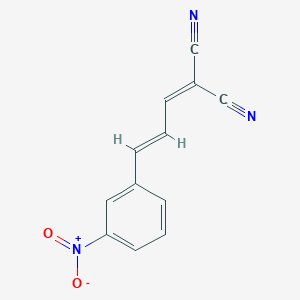
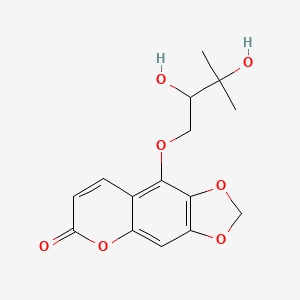



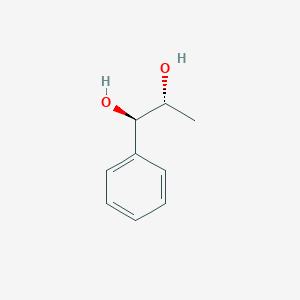
![1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]-](/img/structure/B14659470.png)
![3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene](/img/structure/B14659481.png)
![Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate](/img/structure/B14659485.png)

